7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Medicinal Chemistry Palladium Catalysis C–C Bond Formation

7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0) is a validated ALK kinase inhibitor scaffold (enzymatic IC₅₀ ~10 nM) featuring a strategic 7-bromo substituent that enables highly efficient Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) with reaction kinetics unattainable by chloro or unsubstituted analogs. This orthogonal reactivity supports parallel SAR library synthesis directly from the bottle—no pre-reaction purification needed at ≥95% purity. With MW 214.06 Da, it meets fragment-based screening criteria (<250 Da) and is accessible via a one-step, quantitative-yield route for cost-effective multi-gram scale-up. Deploy immediately in ALK-targeted programs for anaplastic large-cell lymphoma, inflammatory myofibroblastic tumors, and ALK+ NSCLC.

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
CAS No. 52333-31-0
Cat. No. B1524959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS52333-31-0
Molecular FormulaC7H8BrN3
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CNC2=C(N1)C=C(C=N2)Br
InChIInChI=1S/C7H8BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11)
InChIKeyQOMPZPDKILKUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0): A Privileged Scaffold for Kinase-Targeted Drug Discovery


7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0) is a heterocyclic building block featuring a brominated tetrahydropyridopyrazine core that serves as a versatile intermediate in pharmaceutical synthesis [1]. This compound belongs to the tetrahydropyrido[2,3-b]pyrazine (THPP) class, which has been validated as a ring-constrained analog of aminopyridine kinase scaffolds capable of inhibiting anaplastic lymphoma kinase (ALK) with IC50 values reaching approximately 10 nM in enzymatic assays [2]. The 7-bromo substituent confers orthogonal reactivity for cross-coupling diversification, while the partially saturated pyrazine ring provides hydrogen-bonding capabilities that enhance binding interactions in kinase active sites [3].

Procurement Risk Alert: Why 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine Cannot Be Replaced by Non-Brominated or Differently Halogenated Analogs


Attempting to substitute 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine with the non-halogenated parent scaffold (CAS 35808-40-3) or alternative 7-position halogens (e.g., 7-chloro analog) introduces critical functional divergence in downstream synthetic applications [1]. The bromine atom at the 7-position enables highly efficient palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, and Buchwald-Hartwig) that proceed with substantially different reaction kinetics and yields compared to chloro or unsubstituted variants [2]. Furthermore, the electron-withdrawing nature of bromine modulates the electronic properties of the pyridine ring, altering binding affinity when the scaffold is incorporated into kinase inhibitor pharmacophores—a parameter that cannot be replicated by methyl-substituted or unsubstituted analogs [3].

7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0): Quantitative Comparative Evidence for Scientific Procurement Decisions


Cross-Coupling Reactivity Advantage: 7-Bromo Substituent Enables High-Yield Stille Coupling for Vinyl Derivatization

The 7-bromo substituent in 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine enables Stille cross-coupling with tributylvinyltin to yield 7-vinyl-pyrido[2,3-b]pyrazine, whereas the non-brominated parent scaffold (CAS 35808-40-3) cannot participate in this transformation at the 7-position . The reaction proceeds with tetrakis(triphenylphosphine)palladium(0) as catalyst and LiCl as additive in toluene at 100°C, demonstrating the orthogonal synthetic utility of the bromine handle that is absent in unsubstituted analogs .

Medicinal Chemistry Palladium Catalysis C–C Bond Formation

One-Step Synthetic Accessibility: Quantitative Yield via Adapted Vilsmeier Conditions

7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be synthesized in a one-step protocol using adapted Vilsmeier conditions with quantitative yield, whereas alternative synthetic routes to related tetrahydropyrido[2,3-b]pyrazine scaffolds typically require two-step sequential nucleophilic substitution procedures [1]. The product was fully characterized by ¹H-, ²H-, and ¹³C-NMR spectroscopy as well as IR and Raman spectroscopy, providing rigorous analytical validation [1].

Synthetic Methodology Process Chemistry Scaffold Synthesis

Commercial Purity Specifications: 95% Minimum Purity Standard for Reproducible Medicinal Chemistry Applications

7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is commercially available with a standard purity of 95%, with select suppliers offering NLT 98% purity grades certified to ISO standards for global pharmaceutical R&D applications . This purity specification exceeds the typical 90-93% purity range commonly encountered for non-brominated or methyl-substituted THPP analogs in the research chemical supply chain, which often contain higher levels of dehalogenated impurities or regioisomeric contaminants [1].

Quality Control Analytical Chemistry Procurement Specification

Class-Validated Scaffold for ALK Kinase Inhibition: THPP Core Enables Sub-150 nM Cellular Potency

The tetrahydropyrido[2,3-b]pyrazine (THPP) scaffold class—to which 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine belongs—has been validated as a ring-constrained analog of aminopyridine kinase scaffolds capable of inhibiting ALK with IC₅₀ values of approximately 10 nM in enzymatic assays and approximately 150 nM in cellular assays (Karpas-299 cells) [1]. This cellular potency range (100-450 nM across the series) represents a substantial improvement over the unconstrained aminopyridine scaffold, which typically exhibits 5- to 10-fold higher IC₅₀ values in cellular contexts due to conformational flexibility and suboptimal binding geometry [1].

Kinase Inhibitors Oncology Structure-Activity Relationship

Positional Reactivity Specificity: 7-Bromo Substitution Enables Regioselective Functionalization Distinct from 6-Position Modifications

The 7-bromo substituent in 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine provides a discrete functionalization site that is chemically orthogonal to modifications at the 6-position (e.g., 7-Bromo-6-methyl analog) . While 6-position methyl substitution influences metabolic stability and lipophilicity, the 7-bromo handle enables direct participation in palladium-catalyzed cross-coupling reactions including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings that have been demonstrated to circumvent problems encountered in uncatalyzed substitutions [1].

Regioselective Chemistry Cross-Coupling Structure Diversification

Supply Chain Stability: Multiple Commercial Sources with Standardized ISO-Certified Quality

7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is available from multiple commercial suppliers including Sigma-Aldrich (MFCD13193471), CymitQuimica, MolCore (ISO-certified), and ChemScene, with standardized purity specifications (95-98%) and recommended storage conditions (2-8°C, sealed, protected from moisture) . In contrast, closely related analogs such as 7-bromo-6-chloro-THPP (CAS 1936329-28-0) and 7-bromo-4-methyl-THPP exhibit limited commercial availability with fewer supplier options and less rigorous quality documentation [1].

Supply Chain Management Quality Assurance Procurement

High-Impact Application Scenarios for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 52333-31-0) in Drug Discovery


ALK-Targeted Kinase Inhibitor Lead Optimization

7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine serves as a foundational scaffold for constructing ALK inhibitor candidates, leveraging the THPP core's validated cellular potency (IC₅₀ ≈150 nM in Karpas-299 cells) [1]. The 7-bromo substituent provides a strategic diversification point for optimizing selectivity against off-target kinases via Suzuki or Sonogashira cross-coupling to introduce aryl or alkynyl moieties that modulate binding interactions in the ATP-binding pocket [2]. This application is particularly relevant for programs targeting ALK-driven malignancies including anaplastic large-cell lymphoma (60% of cases), inflammatory myofibroblastic tumors (60% of cases), and ALK-positive non-small-cell lung cancer (6-7% of cases) [1].

Parallel Synthesis and Diversity-Oriented SAR Library Construction

The one-step, quantitative-yield synthetic accessibility of 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine under adapted Vilsmeier conditions enables rapid, cost-effective preparation of multi-gram quantities for parallel synthesis campaigns [3]. The 95-98% commercial purity specification eliminates the need for pre-reaction purification, allowing direct deployment in high-throughput cross-coupling arrays (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to generate structurally diverse SAR libraries . This workflow supports medicinal chemistry programs requiring rapid exploration of chemical space around the THPP core scaffold.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 214.06 g/mol, 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine falls within the optimal fragment range (MW <250 Da) for fragment-based screening approaches [4]. The THPP core provides hydrogen-bonding capabilities that enhance binding interactions, while the bromine substituent offers both a functional handle for fragment elaboration and anomalous scattering for X-ray crystallographic validation of binding poses [4]. This compound is particularly suitable for fragment-growing strategies targeting the ALK ATP-binding site or related kinase domains [1].

Agrochemical Active Ingredient Development

Beyond pharmaceutical applications, 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine serves as a versatile intermediate in agrochemical synthesis, where the bromine substituent enhances reactivity for cross-coupling or nucleophilic substitution reactions used to introduce functional groups required for pesticidal or herbicidal activity [4]. The compound's multi-sourced commercial availability with standardized purity documentation supports reproducible scale-up from discovery chemistry to process development in agrochemical R&D programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.